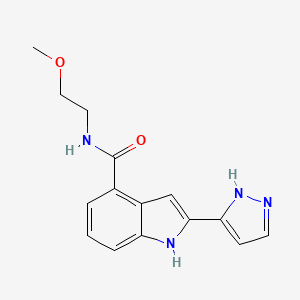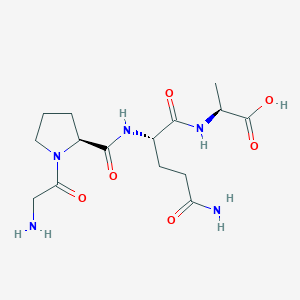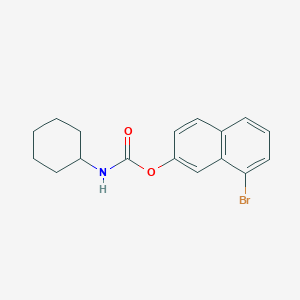
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is a chemical compound with the molecular formula C17H18BrNO2 It is known for its unique structure, which includes a bromonaphthalene moiety and a cyclohexylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate typically involves the reaction of 8-bromonaphthalene-2-amine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and cyclohexanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., methoxy or tert-butyl derivatives.
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Reduced products may include naphthalenes with different degrees of hydrogenation.
科学的研究の応用
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (8-bromonaphthalen-2-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with biological receptors or enzymes, while the carbamate group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
- (8-chloronaphthalen-2-yl) N-cyclohexylcarbamate
- (8-fluoronaphthalen-2-yl) N-cyclohexylcarbamate
- (8-iodonaphthalen-2-yl) N-cyclohexylcarbamate
Uniqueness
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the combination of the bromonaphthalene and cyclohexylcarbamate groups provides a unique structural framework that can interact with biological targets in distinct ways compared to its analogs.
特性
CAS番号 |
565460-10-8 |
|---|---|
分子式 |
C17H18BrNO2 |
分子量 |
348.2 g/mol |
IUPAC名 |
(8-bromonaphthalen-2-yl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C17H18BrNO2/c18-16-8-4-5-12-9-10-14(11-15(12)16)21-17(20)19-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20) |
InChIキー |
XPXJYHQENPSHOH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)OC2=CC3=C(C=CC=C3Br)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


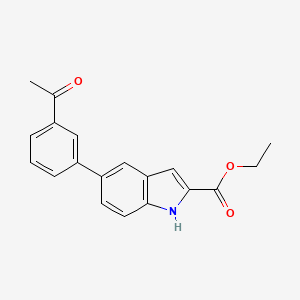
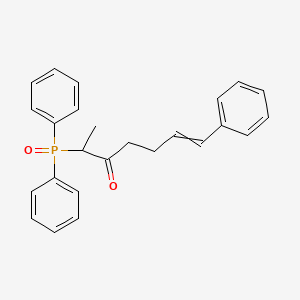
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)
![2,2'-[(2,4,6-Trimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B14216302.png)


![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)
